molecular formula C13H22Cl2N4O2 B2992466 4-[3-(piperidin-3-yl)-1H-pyrazole-4-carbonyl]morpholine dihydrochloride CAS No. 2060036-42-0

4-[3-(piperidin-3-yl)-1H-pyrazole-4-carbonyl]morpholine dihydrochloride

Cat. No. B2992466
CAS RN: 2060036-42-0
M. Wt: 337.25
InChI Key: ZKECUIGGQXBZFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-[3-(piperidin-3-yl)-1H-pyrazole-4-carbonyl]morpholine” has a CAS number of 1803581-15-8 . It has a molecular weight of 264.32 and a molecular formula of C13H20N4O2 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H18N2O.2ClH/c1-2-9(8-10-3-1)11-4-6-12-7-5-11;;/h9-10H,1-8H2;2*1H . This indicates that the compound has a piperidine and a morpholine ring, which are connected by a carbonyl group. The piperidine ring is also substituted with a pyrazole ring .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 264.32 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the literature.

Scientific Research Applications

Synthesis of Piperidine Derivatives

Piperidine derivatives are crucial in drug design and are present in various pharmaceuticals. The compound can be used as a precursor for synthesizing a wide range of piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These derivatives find applications in creating biologically active molecules that can interact with different biological targets.

Pharmacological Applications

The piperidine moiety is a common feature in many FDA-approved drugs. It exhibits a broad spectrum of pharmacological activities, such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant properties . This compound could be explored for its potential in these therapeutic areas.

Antitumor Activity

Some derivatives of the compound have been studied for their cytotoxic activity against human liver and lung tumor cell lines. Although they did not show pronounced cytotoxic effects, the structural framework of the compound provides a basis for designing molecules with potential antitumor properties .

DNA Interaction Studies

Derivatives of this compound have been used to study interactions with DNA by UV spectroscopy. Understanding these interactions is vital for developing drugs that can modulate DNA replication in cancer cells .

Inhibition of Tyrosine Kinase Domain

The compound has been evaluated for its ability to inhibit the tyrosine kinase domain of cell-surface receptors. This is significant because tyrosine kinases are therapeutic targets in various diseases, including cancer .

Antioxidant Activity Evaluation

Research has been conducted to assess the antioxidant activity of derivatives against NO radicals. Although the derivatives did not exhibit antioxidant activity, this type of study is important for discovering new antioxidants .

Photoinduced Hemolysis Studies

The compound’s derivatives have been tested for their potential to cause photoinduced hemolysis. This is relevant for safety evaluations of new drugs, especially those that might be exposed to light .

Development of Cytostatics

1,3,5-Triazine derivatives, which can be synthesized from the compound, possess a range of biological activities and are used in medicinal chemistry for developing various active pharmaceutical ingredients, including highly potent cytostatics .

properties

IUPAC Name

morpholin-4-yl-(5-piperidin-3-yl-1H-pyrazol-4-yl)methanone;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2.2ClH/c18-13(17-4-6-19-7-5-17)11-9-15-16-12(11)10-2-1-3-14-8-10;;/h9-10,14H,1-8H2,(H,15,16);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKECUIGGQXBZFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=C(C=NN2)C(=O)N3CCOCC3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.